

electrophysiological evidence for the neuronal effects of CART(62-76)

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Compound of Interest

Compound Name: CART(62-76)(human,rat)

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Neuronal Electrophysiology of CART(62-76): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological effects of the cocaine- and amphetamine-regulated transcript (CART) peptide fragment, CART(62-76), on neuronal activity. While direct quantitative electrophysiological data for CART(62-76) is limited in publicly available literature, this document summarizes key findings for the closely related and biologically active fragment, CART(55-102), to offer valuable insights. We present available data, detail experimental methodologies, and visualize putative signaling pathways to support further research and drug development in this area.

Comparative Analysis of Neuronal Effects

The following table summarizes the observed electrophysiological effects of CART(55-102) on neuronal populations. This data is presented as a proxy for understanding the potential effects of CART(62-76), given the overlapping sequence and known biological activities of N-terminal fragments of the full-length CART peptide.

Table 1: Electrophysiological Effects of CART(55-102) on Neurons

Neuronal Population	Preparation	Peptide Concentration	Observed Effect	Quantitative Change	Reference
Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Stomach Antrum-labeled)	Brainstem Slices (Rat)	0.002, 0.02, 0.2 nM	Dose-dependent reduction in sIPSC amplitude and frequency	Amplitude reduced to 85±7%, 66±3%, and 52±3% of control, respectively. Frequency reduced to 75±5% and 58±6% of control at 0.02 and 0.2 nM.	[1]
Dorsal Motor Nucleus of the Vagus (DMV) Neurons (Cecum-labeled)	Brainstem Slices (Rat)	0.002, 0.02, 0.2 nM	Reduction in sIPSC and sEPSC amplitude at higher doses	sIPSC amplitude reduced to 81±4% and 72±3% of control at 0.02 and 0.2 nM. sEPSC amplitude reduced to 85±3% of control at 0.2 nM.	[1]

Serotonergic (5-HT) Neurons in the Dorsal Raphe Nucleus (DRN)	Brain Slices (Mouse)	500 ng (ICV injection)	Reduced c- Fos expression (neuronal activation)	Significant decrease in the number of tdTomato+ TPH2 neurons. [2]
Hippocampal Neurons	Cultured Neurons (Rat)	100 nM	Inhibition of L-type voltage-gated Ca ²⁺ channels	Attenuation of depolarizatio n-induced Ca ²⁺ influx. [3]

Note: sIPSC - spontaneous Inhibitory Postsynaptic Current; sEPSC - spontaneous Excitatory Postsynaptic Current; ICV - Intracerebroventricular.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.

Whole-Cell Patch-Clamp Electrophysiology in Brainstem Slices

This protocol is based on the methodology described by Zheng et al. (2021) for recording from DMV neurons.[\[1\]](#)

- Slice Preparation:
 - Adult male Sprague-Dawley rats are anesthetized with isoflurane and decapitated.
 - The brainstem is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgSO₄, 2.4 CaCl₂, 1.24 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.
 - Coronal slices (300 µm thick) containing the DMV are cut using a vibratome.

- Slices are allowed to recover in oxygenated aCSF at 34°C for at least 1 hour before recording.
- Electrophysiological Recording:
 - Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
 - DMV neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
 - Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1 CaCl₂, 1 MgCl₂, 4 ATP-Mg, and 0.4 GTP-Na (pH adjusted to 7.3 with KOH).
 - Recordings are made in both voltage-clamp and current-clamp modes using a patch-clamp amplifier. Data is filtered at 2 kHz and digitized at 10 kHz.
 - Spontaneous postsynaptic currents (sIPSCs and sEPSCs) are recorded in voltage-clamp mode, holding the neuron at -60 mV.
- Drug Application:
 - CART(55-102) is dissolved in aCSF to the desired final concentrations and applied to the bath via the perfusion system.
 - Effects are measured after a stable baseline is established and compared to the baseline and washout periods.

c-Fos Immunohistochemistry for Neuronal Activation

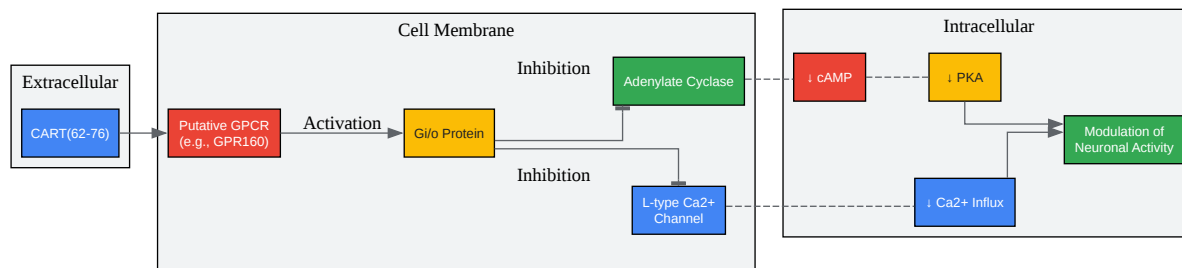
This protocol is based on the methodology described by Thon et al. (2024) to assess neuronal activation in the DRN.^[2]

- Animal Preparation and Drug Administration:
 - Adult male C57BL/6J mice receive an intracerebroventricular (ICV) injection of either aCSF (vehicle) or CART(55-102) (500 ng).

- Ninety minutes after injection, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Tissue Processing and Immunohistochemistry:
 - Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose in PBS.
 - Coronal sections (40 μ m) containing the DRN are cut on a cryostat.
 - Sections are washed in PBS and incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
 - Sections are then incubated overnight at 4°C with primary antibodies against c-Fos and a marker for serotonergic neurons (e.g., tryptophan hydroxylase 2, TPH2).
 - After washing, sections are incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.
- Imaging and Analysis:
 - Sections are mounted on slides, coverslipped with a mounting medium containing DAPI for nuclear staining.
 - Images are captured using a confocal microscope.
 - The number of c-Fos-positive and TPH2-positive neurons is quantified using image analysis software to determine the percentage of activated serotonergic neurons.

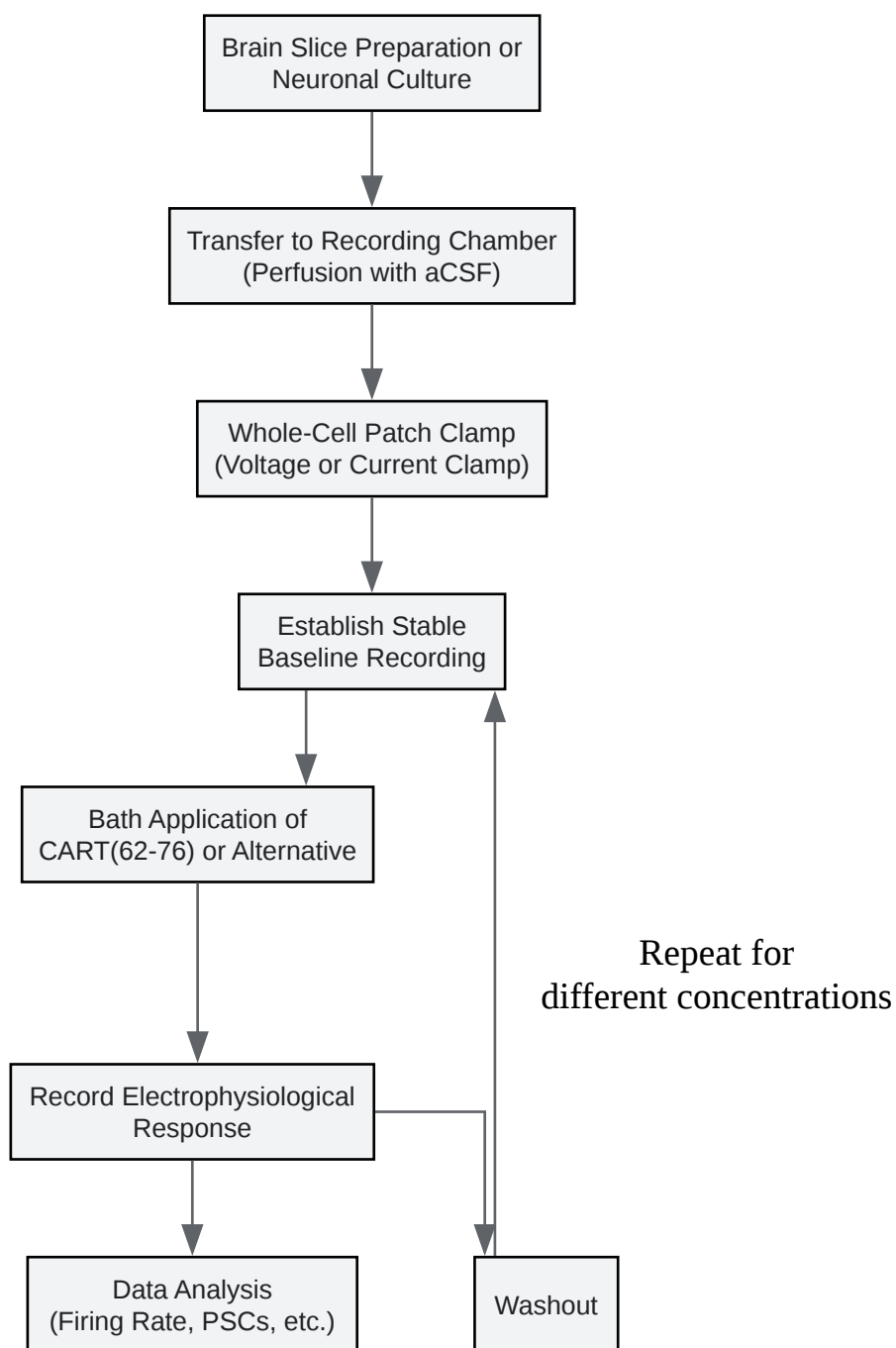
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway of CART peptides and a general workflow for electrophysiological experiments.



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Caption: Putative signaling pathway for CART(62-76) in neurons.



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Caption: General experimental workflow for whole-cell patch-clamp recording.

In summary, while direct electrophysiological evidence for CART(62-76) is still emerging, data from the closely related CART(55-102) peptide provides a strong foundation for understanding its potential neuronal effects. The presented data and protocols offer a valuable resource for researchers investigating the role of CART peptides in neuronal function and their potential as

therapeutic targets. Further studies focusing specifically on the CART(62-76) fragment are warranted to delineate its precise electrophysiological signature.

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References

- 1. karger.com [karger.com]
- 2. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocaine- and amphetamine-regulated transcript peptide modulation of voltage-gated Ca²⁺ signaling in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
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